molecular formula C20H16N2O2 B14169166 3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-40-9

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B14169166
CAS No.: 3532-40-9
M. Wt: 316.4 g/mol
InChI Key: SLWLURIPRCNNLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound with a unique structure that includes an isoindolinone core, a phenyl group, and a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-6-methylpyridine with a suitable phenyl-substituted isoindolinone precursor under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are crucial factors that influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Shares the pyridinyl group but lacks the isoindolinone core.

    3-Phenylisoindolinone: Contains the isoindolinone core and phenyl group but lacks the pyridinyl substituent.

Uniqueness

3-Hydroxy-2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

3532-40-9

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-hydroxy-2-(6-methylpyridin-2-yl)-3-phenylisoindol-1-one

InChI

InChI=1S/C20H16N2O2/c1-14-8-7-13-18(21-14)22-19(23)16-11-5-6-12-17(16)20(22,24)15-9-3-2-4-10-15/h2-13,24H,1H3

InChI Key

SLWLURIPRCNNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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